

# Application Notes & Protocols: Myristoylation of Glycine and Lysine Residues

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Myristoyl chloride

Cat. No.: B046950

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Myristoylation is a critical lipid modification that involves the covalent attachment of myristate, a 14-carbon saturated fatty acid, to proteins.[1][2] This modification significantly impacts protein function by influencing their subcellular localization, membrane association, and involvement in complex signaling networks.[3][4][5] While traditionally associated with the N-terminal glycine residue, recent discoveries have highlighted the importance of myristoylation on internal lysine residues, revealing a new layer of cellular regulation.[6][7] These application notes provide a detailed overview of both glycine and lysine myristoylation, summarizing quantitative data and offering detailed protocols for their study.

## Part 1: N-Terminal Glycine (N-Myristoylation)

N-myristoylation is the most common form of this modification, occurring via an amide bond to the alpha-amino group of an N-terminal glycine.[2] The reaction is catalyzed by N-myristoyltransferase (NMT) and is generally considered irreversible.[4][8] In vertebrates, two isozymes, NMT1 and NMT2, perform this function.[2][9]

**Mechanism:** N-myristoylation can occur through two distinct temporal pathways:

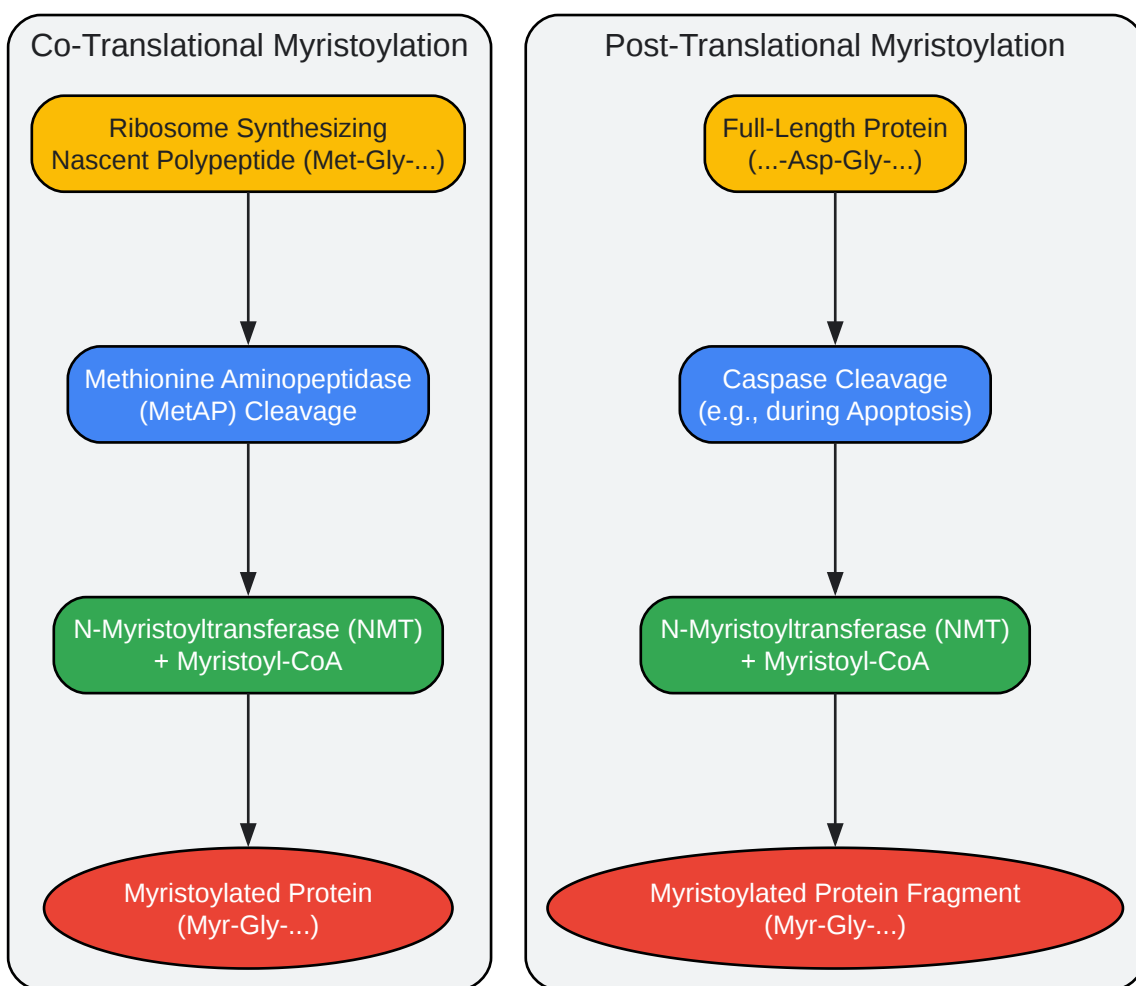
- **Co-translational Myristoylation:** This is the most common pathway. As a new protein is being synthesized on the ribosome, the initiator methionine is cleaved by methionine aminopeptidase (MetAP), exposing the N-terminal glycine.[5][10][11] NMT then recognizes

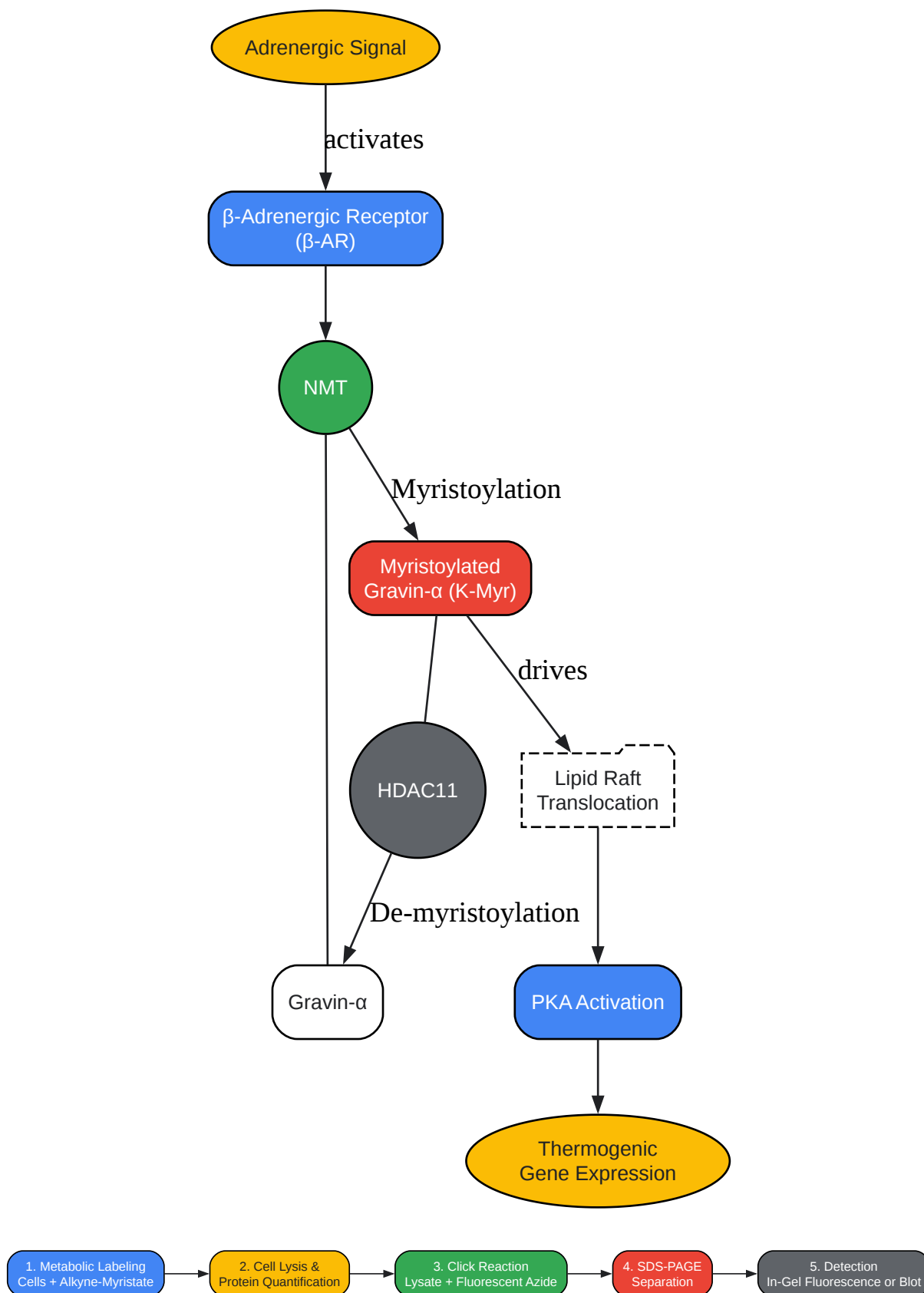
this glycine residue within a consensus sequence and attaches the myristoyl group from a myristoyl-CoA donor.[5][10]

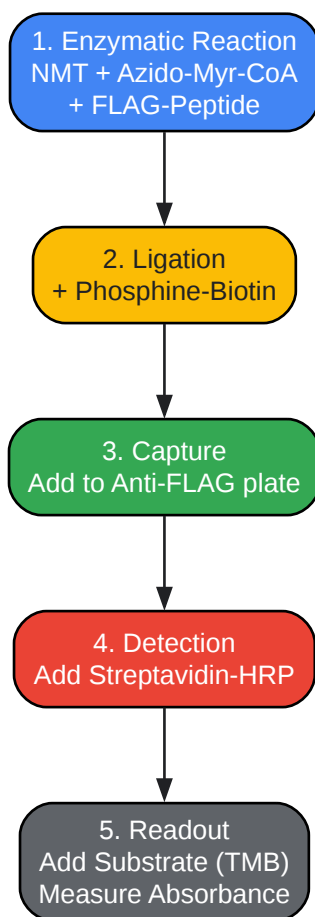
- **Post-translational Myristoylation:** This process occurs after the protein has been fully synthesized.[2] It is often triggered by a proteolytic event, such as caspase cleavage during apoptosis, which exposes a previously internal glycine residue.[2][12] This newly exposed N-terminal glycine can then be recognized and modified by NMT, often leading to a change in the protein's function or localization.[4][6]

#### Biological Functions:

- **Membrane Targeting and Anchoring:** The attached myristoyl group increases the protein's hydrophobicity, facilitating its weak but critical interaction with cellular membranes, including the plasma membrane and Golgi apparatus.[3][5]
- **Signal Transduction:** Many key signaling proteins, such as Src family kinases, G-protein alpha subunits, and the HIV-1 Gag protein, require N-myristoylation for proper localization and function in signal transduction cascades.[2][5][8]
- **Protein-Protein Interactions:** Myristoylation can mediate or stabilize interactions between proteins, facilitating the assembly of multi-protein signaling complexes.[3][4][5]







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Roles of Protein N-Myristoylation and Translational Medicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 4. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Lysine myristoylation mediates long-term potentiation via membrane enrichment of synaptic plasticity effectors | The EMBO Journal [link.springer.com]
- 7. Lysine myristoylation mediates long-term potentiation via membrane enrichment of synaptic plasticity effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of cotranslational protein N-myristoylation in human cells [kops.uni-konstanz.de]
- 11. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Myristoylation of Glycine and Lysine Residues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046950#myristoylation-of-specific-amino-acid-residues-glycine-lysine]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)